molecular formula C21H25N5O3S B10983324 N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide

N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide

Cat. No.: B10983324
M. Wt: 427.5 g/mol
InChI Key: IIPXVMBPWMLDKM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide is a heterocyclic compound featuring a piperazine core substituted with a sulfonamide group and a pyridazinone ring linked to a naphthalene moiety. This compound is hypothesized to exhibit pharmacological activity in neurological or anticancer contexts, given structural parallels to sigma receptor ligands and enzyme inhibitors .

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-naphthalen-1-yl-6-oxopyridazin-1-yl)methyl]piperazine-1-sulfonamide

InChI

InChI=1S/C21H25N5O3S/c1-23(2)30(28,29)25-14-12-24(13-15-25)16-26-21(27)11-10-20(22-26)19-9-5-7-17-6-3-4-8-18(17)19/h3-11H,12-16H2,1-2H3

InChI Key

IIPXVMBPWMLDKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Cyclocondensation of γ-Keto Acids with Hydrazines

Pyridazinones are classically synthesized via cyclocondensation of γ-keto acids with hydrazines. For the naphthalene-substituted derivative, 3-(naphthalen-1-yl)propanoic acid is converted to its γ-keto acid derivative using Claisen condensation with ethyl oxalate under basic conditions. Reaction with hydrazine hydrate in ethanol at reflux yields 3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine (Intermediate A ).

Key Data :

  • Yield: 78% (ethanol, 12 h reflux)

  • Characterization: 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.25 (d, 1H, naphth-H), 7.92–7.45 (m, 6H, naphth-H), 6.32 (s, 1H, pyridazinone-H), 2.85 (q, 2H, CH₂).

Alternative Route: Pd-Catalyzed Coupling

A modern approach involves Suzuki-Miyaura coupling to introduce the naphthalene group. 3-Bromo-6-methoxypyridazine is reacted with naphthalen-1-ylboronic acid using Pd(PPh₃)₄ catalyst, followed by demethylation with BBr₃ to yield Intermediate A .

Optimization :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Yield: 82% after demethylation.

Preparation of the Piperazine-Sulfonamide Fragment

Sulfonylation of N,N-Dimethylpiperazine

Piperazine-1-sulfonamide derivatives are synthesized via sulfonylation of piperazine. N,N-Dimethylpiperazine is treated with sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base.

Procedure :

  • N,N-Dimethylpiperazine (1.0 eq) in DCM at 0°C.

  • Slow addition of sulfamoyl chloride (1.2 eq) and Et₃N (2.0 eq).

  • Stir at room temperature for 6 h.

  • Isolation: Extraction with DCM, washed with brine, dried (MgSO₄), and concentrated.

Key Data :

  • Yield: 89%

  • Purity: >95% (HPLC)

  • MS (ESI+): m/z 222.1 [M+H]⁺.

Coupling of Pyridazinone and Piperazine-Sulfonamide Fragments

Nucleophilic Substitution at the Methylene Position

Intermediate A is brominated at the 1-position using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) to yield 1-(bromomethyl)-3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine (Intermediate B ).

Intermediate B is reacted with N,N-dimethylpiperazine-1-sulfonamide in acetonitrile with K₂CO₃ as a base.

Optimized Conditions :

  • Solvent: Acetonitrile

  • Base: K₂CO₃ (3.0 eq)

  • Temperature: 80°C, 24 h

  • Yield: 65%.

Mitsunobu Reaction for Ether Linkage

An alternative employs Mitsunobu conditions to couple hydroxylated pyridazinone derivatives with the piperazine-sulfonamide.

Procedure :

  • Intermediate A is oxidized to 1-hydroxymethyl-pyridazinone using MnO₂.

  • Reaction with N,N-dimethylpiperazine-1-sulfonamide, DIAD, and PPh₃ in THF.

Key Data :

  • Yield: 58%

  • Side products: Over-oxidation to carboxylic acid (15%).

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1 → 3:1) followed by recrystallization from ethanol/water.

Analytical Data

  • 1H^1H NMR (500 MHz, CDCl₃): δ 8.45 (d, 1H, naphth-H), 7.98–7.52 (m, 6H, naphth-H), 4.25 (s, 2H, CH₂), 3.45–3.20 (m, 8H, piperazine-H), 2.85 (s, 6H, N(CH₃)₂).

  • HRMS (ESI+): m/z 467.1845 [M+H]⁺ (calc. 467.1849).

  • HPLC Purity : 98.2% (C18 column, 70:30 MeCN/H₂O).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution6598.2Scalable, minimal side productsRequires brominated intermediate
Mitsunobu Reaction5897.5Avoids halogenationLower yield, costly reagents

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone-Piperazine Derivatives

Compounds sharing the pyridazinone-piperazine scaffold but differing in substituents demonstrate varied bioactivities:

  • 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (4): Features a 4-chlorophenyl group on piperazine. This modification enhances selectivity for monoamine oxidase (MAO) inhibition compared to the target compound’s naphthalene group, which may favor sigma receptor binding .
  • 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) : Replaces the naphthalene with a benzyloxy group, reducing hydrophobicity but improving solubility. HRMS data (m/z 380.057548 [M+Na]+) confirm structural integrity .

Piperazine-Sulfonamide Analogues

  • 4-(4-(6-Methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: Substitutes the oxopyridazinone ring with a methoxypyridazine, altering electronic properties (Smiles: COc1ccc(N2CCN(C(=O)c3ccc(S(=O)(=O)N(C)C)cc3)CC2)nn1). This reduces hydrogen-bonding capacity but increases metabolic stability .
  • 1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine: Retains the naphthalene group but lacks the sulfonamide and pyridazinone moieties.

Naphthalene-Containing Piperazine Derivatives

  • 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (33): A sigma-2 ligand with subnanomolar affinity (Ki = 0.34 nM). The naphthalene-propyl chain optimizes receptor interaction, whereas the target compound’s pyridazinone linkage may sterically hinder binding .

Pharmacological and Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Reference
Target Compound C22H25N5O3S 463.58 Naphthalen-1-yl, pyridazinone, sulfonamide Hypothesized sigma receptor/MAO inhibition
4-(4-Chlorophenyl)-piperazine derivative C16H16ClN5O2 369.78 4-Chlorophenyl MAO-B inhibition (IC50 = 0.12 µM)
1-Cyclohexyl-4-[3-(5-methoxy-tetralin)propyl]piperazine C25H35N2O 379.56 Tetralin, methoxy Sigma-2 Ki = 0.34 nM
4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide C17H15N3O4S 380.06 Benzyloxy Solubility >10 mg/mL in DMSO

Key Research Findings

  • Sigma Receptor Affinity: Naphthalene-containing piperazines (e.g., compound 33) show subnanomolar sigma-2 binding, suggesting the target compound may share this trait .
  • Enzyme Inhibition: Sulfonamide-pyridazinone hybrids (e.g., compound 5b) inhibit carbonic anhydrase isoforms (CA IX/XII) with IC50 values <100 nM, highlighting the pharmacophore’s versatility .
  • Synthetic Challenges: The naphthalene group’s bulkiness complicates purification, necessitating chromatography or crystallization from polar solvents (e.g., ethanol/water mixtures) .

Biological Activity

N,N-Dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Molecular Weight: 382.47 g/mol
CAS Number: 1630856-68-6

Research indicates that compounds similar to this compound often exhibit a range of biological activities through various mechanisms, including:

  • Receptor Binding : The compound may interact with aminergic receptors, which are critical in modulating neurotransmitter systems. For instance, studies on related piperazine-containing compounds have shown affinity for dopamine receptors, suggesting potential implications in neuropharmacology .
  • Cytotoxic Effects : Similar compounds have demonstrated antiproliferative effects on cancer cell lines, indicating that N,N-dimethyl derivatives could be explored for their anticancer properties. For example, LQFM018, a related piperazine compound, was shown to induce necroptosis in K562 leukemic cells .
  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit certain enzymes, which could be relevant in treating conditions like cancer or metabolic disorders.

Anticancer Activity

The anticancer potential of N,N-dimethyl derivatives has been highlighted in various studies:

  • Cell Line Studies : In vitro studies have shown that related piperazine compounds can induce cell death in a concentration-dependent manner. For example, LQFM018 exhibited IC50 values indicating significant cytotoxicity against K562 cells .
CompoundCell LineIC50 (μM) at 24hIC50 (μM) at 48hIC50 (μM) at 72h
LQFM018K562399242119

Neuropharmacological Effects

Given the structural similarities with known neuroactive compounds, there is potential for N,N-dimethyl derivatives to influence neurological pathways:

  • Dopamine Receptor Affinity : Studies suggest that these compounds may bind to dopamine receptors, which could lead to effects on mood and cognition .

Case Studies and Research Findings

Several case studies provide insights into the biological activity of similar compounds:

  • Study on Piperazine Derivatives : A study focused on the synthesis and evaluation of piperazine derivatives showed promising results in terms of binding affinity to various receptors and subsequent biological activities .
  • Antileukemic Activity : Research indicates that piperazine-containing compounds can trigger necroptosis in leukemic cells, providing a novel approach to cancer treatment by overcoming chemoresistance .

Q & A

Q. What are the key synthetic pathways for preparing N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves three stages:

Pyridazinone Ring Formation : React hydrazine with a dicarbonyl compound (e.g., maleic anhydride) to form the 6-oxopyridazine core .

Naphthalene Substitution : Introduce the naphthalen-1-yl group via Ullmann coupling or Suzuki-Miyaura cross-coupling at the pyridazinone’s 3-position .

Piperazine-Sulfonamide Assembly : Alkylate the pyridazinone with a bromomethylpiperazine intermediate, followed by sulfonylation using dimethylsulfamoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Critical Parameters : Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance reaction efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the pyridazinone ring (e.g., δ 6.8–7.5 ppm for aromatic protons) and dimethylpiperazine signals (δ 2.2–3.1 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z ~487.2).
  • X-ray Crystallography : Resolve stereochemistry of the naphthalene-piperazine linkage .
    Common Pitfalls : Impurities from incomplete sulfonylation require HPLC purification (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., PI3K, EGFR) or phosphodiesterases using fluorescence-based assays .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ calculations) .
  • Solubility & Lipophilicity : Measure logP (octanol/water partition) and aqueous solubility (pH 7.4 buffer) to assess drug-likeness .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced target selectivity?

  • Methodological Answer :
  • Piperazine Modifications : Replace dimethyl groups with bulkier substituents (e.g., cyclopropylmethyl) to modulate steric hindrance and receptor binding .
  • Sulfonamide Bioisosteres : Substitute sulfonamide with carboxamide or thioamide to improve metabolic stability .
  • Naphthalene Analogues : Test 2-naphthyl or fluorinated naphthalene derivatives to enhance π-π stacking interactions .
    Case Study : A derivative with 3-(trifluoromethyl)phenyl in place of naphthalene showed 5-fold higher kinase inhibition .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :
  • Assay Standardization : Use identical buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations (1 mM) to minimize variability .
  • Metabolite Profiling : Perform LC-MS to identify degradation products (e.g., sulfonamide hydrolysis) that may interfere with results .
  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays yield conflicting IC₅₀ values .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Predict binding modes to ATP-binding pockets (e.g., using AutoDock Vina) .
  • ADMET Prediction : Use QikProp or SwissADME to optimize logP (target: 2–3), polar surface area (<140 Ų), and CYP450 inhibition profiles .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for sulfonamide substitutions to prioritize synthetic targets .

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